molecular formula C7H6N2O2 B1166906 neuromedin K, cyclic Cys(2,5)- CAS No. 104953-10-8

neuromedin K, cyclic Cys(2,5)-

Cat. No.: B1166906
CAS No.: 104953-10-8
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Description

Overview of the Tachykinin Family of Neuropeptides

The tachykinin family is extensive, with over 40 distinct peptides identified. nih.gov They are synthesized as larger precursor proteins, known as preprotachykinins, which are then processed to produce the final active peptides. wikipedia.org

In mammals, the most well-characterized tachykinins are Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which is also known as Neuromedin K. nih.govraolab.cn These peptides are encoded by three genes: TAC1 (which encodes SP and NKA), TAC3 (encoding NKB), and TAC4 (encoding hemokinin-1 and endokinins). wikipedia.orgfrontiersin.orgdovepress.com Mammalian tachykinins bind to three distinct G protein-coupled receptors: NK₁, NK₂, and NK₃. nih.gov While there is cross-reactivity, SP preferentially binds to the NK₁ receptor, NKA to the NK₂ receptor, and NKB to the NK₃ receptor. wikipedia.orgpnas.org

The first tachykinin to be sequenced was not mammalian, but rather eledoisin (B1671165), which was isolated from the salivary glands of a mollusc. nih.govwikipedia.org Other non-mammalian tachykinins include kassinin (B1630603) and physalaemin, found in the skin of amphibians. nih.govwikipedia.org The study of these non-mammalian peptides, such as kassinin, was instrumental in the later discovery and characterization of their mammalian counterparts, including Neuromedin K. wikipedia.org Invertebrates possess a related group of peptides that typically feature a conserved C-terminal sequence of -FX₁GX₂R-NH₂, distinct from the vertebrate motif. raolab.cnnih.gov

Peptide NameAbbreviationOrigin/ClassAmino Acid SequencePrimary Receptor
Substance PSPMammalianArg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂NK₁
Neurokinin ANKAMammalianHis-Lys-Thr-Asp-Ser-Phe-Val-Gly-Leu-Met-NH₂NK₂
Neurokinin B (Neuromedin K)NKBMammalianAsp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂NK₃
Eledoisin-MolluscanpGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH₂NK₃/NK₂
Kassinin-AmphibianAsp-Val-Pro-Lys-Ser-Asp-Gln-Phe-Val-Gly-Leu-Met-NH₂NK₂

A defining feature of the vertebrate tachykinin family is the conserved C-terminal amino acid sequence: Phe-X-Gly-Leu-Met-NH₂. wikipedia.orgnih.gov In this motif, 'X' represents a variable hydrophobic amino acid, which can be either aromatic (like Phenylalanine) or aliphatic (like Valine or Isoleucine). wikipedia.orgwikipedia.org This C-terminal domain is considered the "message domain," as it is essential for binding to and activating tachykinin receptors. wikipedia.org The N-terminal portion of the peptide, which is more variable, is thought to confer specificity for the different receptor subtypes. pnas.org The amidation of the final methionine residue at the C-terminus is also critical for the biological activity of these peptides. raolab.cn

Discovery and Characterization of Neuromedin K (Neurokinin B)

Neuromedin K, also known as Neurokinin B (NKB), was a significant discovery that expanded the understanding of the mammalian tachykinin system. wikipedia.orgnih.gov

Neuromedin K was first discovered and isolated from porcine spinal cord in 1983. nih.gov Its discovery was the result of a search for novel peptides using a bioassay that measured contractile activity in the guinea-pig ileum. nih.gov Through microsequencing, its primary structure was determined to be a decapeptide with the amino acid sequence: Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH₂. nih.gov This sequence showed significant homology to the amphibian tachykinin kassinin, which was a key factor in its identification. wikipedia.orgnih.gov The structure was subsequently confirmed by chemical synthesis. nih.gov The gene encoding Neuromedin K (preprotachykinin B) was later cloned and found to be structurally similar to the gene for Substance P, suggesting they evolved from a common ancestral gene. nih.govpnas.org

Following its discovery, the distribution of Neuromedin K in the body was investigated using radioimmunoassays. nih.gov Unlike Substance P and Neurokinin A, which are widely co-located, Neuromedin K exhibits a distinct pattern of expression. jneurosci.org It is found in the central nervous system, with notable concentrations in specific brain regions such as the cerebral cortex and hypothalamus. nih.govannualreviews.org In the spinal cord, higher concentrations are found in the dorsal half compared to the ventral half. nih.gov The receptor for Neuromedin K (NK₃) is also expressed in the brain and peripheral tissues. ista.ac.at Beyond the nervous system, Neuromedin K and its precursor mRNA have been detected in other tissues, including the intestines and placenta. pnas.orgpnas.org

Rationale for Cyclic Peptide Analog Design in Neuropeptide Research

The therapeutic and research potential of native neuropeptides is often limited by their inherent chemical and physical properties. Linear peptides are typically characterized by high conformational flexibility and susceptibility to degradation by proteases. nih.govnih.gov These characteristics can lead to poor bioavailability, low receptor selectivity, and short duration of action. To overcome these limitations, medicinal chemists employ various strategies to create more stable and selective analogs.

Peptide cyclization is a widely used strategy to address the shortcomings of linear peptides. nih.govresearchgate.net By constraining the peptide's structure into a cyclic form, several advantageous properties can be achieved:

Enhanced Stability: Cyclization protects the peptide from degradation by exopeptidases, which cleave amino acids from the ends of a peptide chain. nih.gov This leads to a longer biological half-life.

Increased Receptor Affinity and Selectivity: The conformational rigidity imposed by cyclization can lock the peptide into its "bioactive" conformation—the specific three-dimensional shape required for optimal binding to its target receptor. nih.govthieme-connect.de This can lead to higher binding affinity and improved selectivity for a particular receptor subtype. thieme-connect.de

Improved Bioavailability: The reduced flexibility and increased stability of cyclic peptides can sometimes lead to improved membrane permeability. nih.gov

There are several methods for peptide cyclization, including head-to-tail cyclization, side-chain to side-chain cyclization, and backbone cyclization. thieme-connect.debiorxiv.org The choice of cyclization strategy depends on the specific goals of the analog design. nih.gov

In the case of Neuromedin K, researchers have explored various cyclic analogs to probe its structure-activity relationships and develop selective ligands for the NK3 receptor. nih.gov One notable example is the creation of a cyclic analog through the introduction of cysteine residues at positions 2 and 5 of the peptide sequence, followed by the formation of a disulfide bridge between them. This specific modification is denoted as [Cys2,Cys5]Neuromedin K . nih.gov

The rationale for this particular cyclization is based on conformational studies of tachykinins, which suggested that a folded or helical structure in the N-terminal portion of the peptide is important for biological activity. nih.gov By introducing a disulfide bond between residues 2 and 5, the peptide is constrained into a specific cyclic conformation that can mimic this proposed bioactive structure.

This strategic cyclization has been shown to produce a selective agonist for the NK3 receptor. nih.gov The cyclic nature of [Cys2,Cys5]Neuromedin K restricts the conformational freedom of the peptide backbone, leading to a more defined three-dimensional structure that is thought to be favorable for binding to the NK3 receptor while having reduced affinity for NK1 and NK2 receptors. nih.gov The design of such analogs is a powerful tool for understanding the molecular requirements for tachykinin receptor binding and activation. nih.govacs.org

Properties

CAS No.

104953-10-8

Molecular Formula

C7H6N2O2

Synonyms

neuromedin K, cyclic Cys(2,5)-

Origin of Product

United States

Structural Aspects and Conformational Dynamics of Neuromedin K, Cyclic Cys 2,5

Disulfide Bridge Formation and Its Structural Implications

The cyclization of neuromedin K is achieved by introducing cysteine residues at positions 2 and 5 of the peptide sequence and subsequently forming a covalent disulfide bond between their thiol groups. sb-peptide.com This process typically involves the synthesis of the linear peptide, followed by an oxidation step to create the S-S bridge. sb-peptide.comnih.gov The disulfide bond is an integral component that defines the three-dimensional structure of many peptides and proteins, including [Cys2,Cys5]-NKB. lifetein.com.cn

Conformational Analysis and Secondary Structure Prediction

Conformational analysis of [Cys2,Cys5]-NKB has been undertaken to understand its three-dimensional structure in solution and to correlate these structural features with its biological activity, particularly its selectivity for the NK-3 receptor. pnas.orgresearchgate.net

The design of cyclic tachykinin analogs, including [Cys2,Cys5]-NKB, was often based on conformational studies of native tachykinins like Substance P (SP) and physalaemin. These studies suggested that the core region of these peptides adopts an α-helical structure. pnas.orgnih.gov Circular dichroism (CD) spectroscopy of linear NKB in membrane-mimicking environments, such as SDS micelles, reveals spectra characteristic of an α-helical structure, with negative peaks around 208 and 225 nm. acs.orgnih.gov This suggests that the helical conformation is a physiologically relevant state, likely adopted before or during receptor binding. acs.orgnih.gov

For [Cys2,Cys5]-NKB specifically, ¹H-NMR spectroscopy studies in solvents like dimethylsulfoxide and methanol (B129727) have been used to probe its structure. researchgate.net These analyses postulate that potent NK-3 agonists share common conformational features, including either an α-helical structure spanning residues 2 to 6 or a β-turn orientation for residues 3 to 6. researchgate.net The disulfide bridge in [Cys2,Cys5]-NKB was intentionally designed to simulate and stabilize this predicted alpha-helix. pnas.orgnih.gov The propensity of amino acids to form α-helices varies, with residues like Alanine, Leucine, and Methionine being strong helix formers. wikipedia.orgnih.gov

Table 1: Amino Acid Alpha-Helical Propensities
Amino AcidΔ(ΔG) (kcal/mol)*Helix Propensity
Alanine (Ala)0High
Leucine (Leu)0.21High
Arginine (Arg)0.21High
Methionine (Met)0.24High
Lysine (Lys)0.26High
Glycine (Gly)1Low
Proline (Pro)>4Breaker

*Estimated differences in free energy change relative to Alanine. Higher positive values indicate less favorable propensity for helix formation. Data sourced from Pace & Scholtz (1998). nih.gov

A primary consequence of peptide cyclization is the trade-off between flexibility and rigidity. nih.gov Linear peptides are typically highly flexible, existing as an equilibrium of multiple conformers in solution. pnas.orgbiorxiv.org Cyclization via a disulfide bond, as in [Cys2,Cys5]-NKB, significantly reduces this conformational freedom. nih.govbiorxiv.org This increased rigidity is advantageous as it pre-organizes the peptide into a conformation that is favorable for receptor binding, thereby reducing the entropic penalty upon binding. nih.gov

However, a certain degree of flexibility may still be required for optimal biological activity. Studies on cyclic tachykinin analogs suggest that while the core region is constrained, the C-terminal tripeptide may require some flexibility to orient itself correctly within the receptor binding pocket. pnas.orgresearchgate.net The very weak potencies of some highly rigid analogs indicate that excessive constraint can be detrimental. researchgate.net Therefore, the cyclization in [Cys2,Cys5]-NKB provides rigidity to the N-terminal and core regions to mimic the bioactive helical structure, while likely permitting necessary flexibility in the C-terminal tail, which is crucial for receptor activation. researchgate.net

Influence of Cyclic Constraint on Peptide Stability in Biological Milieu

The introduction of a cyclic constraint is a well-established strategy for increasing the stability of peptides in biological environments. biorxiv.orgmdpi.comnih.gov Linear peptides are often rapidly degraded by proteases, which limits their therapeutic potential. The conformational rigidity imposed by cyclization makes the peptide a poorer substrate for these enzymes. mdpi.comnih.gov

By locking the peptide into a specific conformation, the disulfide bridge in [Cys2,Cys5]-NKB shields peptide bonds that would otherwise be susceptible to cleavage by peptidases. mdpi.com This enhanced stability is a direct result of the reduced conformational flexibility; the rigid structure is less able to fit into the active sites of proteolytic enzymes. nih.gov While this article excludes direct discussion of pharmacokinetic rates, this inherent structural stability is a key feature that distinguishes cyclic peptides from their linear counterparts in a biological setting. The constrained structure helps the peptide resist degradation, thereby increasing its persistence in a biological milieu. mdpi.com

Comparative Structural Analysis with Linear Neuromedin K and Other Tachykinins

Comparing the structure of [Cys2,Cys5]-NKB with linear NKB and other tachykinins provides insight into the structural basis for receptor affinity and selectivity.

Linear NKB, like many neuropeptides, is largely unstructured in aqueous solution but adopts a defined α-helical conformation in membrane-mimicking environments, which is believed to be the physiologically relevant state for receptor interaction. acs.orgnih.gov The cyclic [Cys2,Cys5]-NKB analog was designed to stabilize this helical conformation. pnas.org The fact that [Cys2,Cys5]-NKB is nearly as potent as wild-type NKB suggests that the disulfide-bridged structure successfully mimics the active conformation of the linear peptide without interfering with key receptor contacts. acs.orgnih.gov The main structural difference is the conformational restriction in the cyclic analog, which contrasts with the high flexibility of the linear peptide's N-terminal and C-terminal ends. nih.govbiorxiv.org

Table 2: Comparative Features of Tachykinin Analogs
PeptideKey Structural FeaturePrimary Receptor SelectivityReference
Linear Neuromedin K (NKB)Flexible in solution; α-helical in membrane-like environmentsNK-3 acs.orgnih.gov
Neuromedin K, cyclic Cys(2,5)-Constrained by disulfide bridge; mimics α-helical coreNK-3 pnas.orgresearchgate.net
Linear Substance P (SP)Flexible; adopts α-helical core structureNK-1 pnas.orgnih.gov
Substance P, cyclic Cys(3,6)-Constrained by disulfide bridge; mimics α-helical coreNK-1 pnas.orgresearchgate.net

Receptor Pharmacology and Ligand Receptor Interactions

Tachykinin Receptor Subtypes: NK1, NK2, NK3 (Neuromedin K Receptor)

The tachykinin family of receptors consists of three distinct subtypes: NK1, NK2, and NK3. nih.govnih.gov These receptors are all part of the larger superfamily of GPCRs, characterized by a structure that includes seven transmembrane segments. nih.gov Each subtype shows a preferential affinity for a specific endogenous tachykinin peptide:

NK1 Receptor: Binds preferentially to Substance P (SP). guidetopharmacology.orgnih.gov

NK2 Receptor: Shows the highest affinity for Neurokinin A (NKA). guidetopharmacology.orgnih.gov

NK3 Receptor: The preferred endogenous ligand is Neurokinin B (NKB). guidetopharmacology.orgnih.gov This receptor is also known as the Neuromedin K receptor.

While they have preferred ligands, a degree of cross-reactivity exists, where a single tachykinin can bind to multiple receptor subtypes, albeit with different affinities. nih.gov All tachykinins share a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met, which is fundamental to their biological activity. guidetopharmacology.org The N-terminal region of the peptide, however, is more variable and is largely responsible for conferring receptor subtype selectivity. uzh.ch

The distribution of these receptors varies. NK1 and NK3 receptors are widely expressed in the central nervous system. guidetopharmacology.orgmultispaninc.com In contrast, the NK2 receptor is predominantly found in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts, with some presence in discrete areas of the central nervous system. guidetopharmacology.orgmultispaninc.com Upon ligand binding, these receptors activate intracellular signaling pathways, leading to the mobilization of calcium and the activation of phospholipase C. guidetopharmacology.org

Binding Affinity and Selectivity of Neuromedin K, cyclic Cys(2,5)-

The modification of native tachykinin peptides, such as creating cyclic analogues, is a strategy employed to enhance stability and receptor selectivity. The introduction of a disulfide bridge, as in a Cys(2,5) cyclized peptide, imposes a conformational constraint that can significantly alter its binding profile.

Radioligand Binding Studies to Tachykinin Receptors

Radioligand binding assays are a primary method for characterizing the interaction of ligands with receptors. These studies use radiolabeled compounds to quantify the affinity of a test compound for a specific receptor site. For tachykinin receptors, assays have been developed using radiolabeled versions of endogenous ligands or selective synthetic ligands. pnas.org For instance, studies have utilized [³H]NKB for NK3 sites in the rat cortex and other radioligands for NK1 and NK2 sites to determine the binding affinities of novel compounds. pnas.orgnih.govcapes.gov.br

In the investigation of cyclic tachykinin analogues, binding assays are crucial for determining their potency (often expressed as pIC50, the negative logarithm of the concentration causing 50% inhibition of radioligand binding). nih.govcapes.gov.br

Selective Binding to Neurokinin 3 (NK3) Receptor

While Neuromedin K (NKB) is the endogenous ligand for the NK3 receptor, studies on cyclic analogues have revealed complex selectivity profiles. Research into a related compound, [Cys2,Cys5]NKB, which is a cyclic analogue of Neurokinin B, was conducted to explore its binding characteristics. The reintroduction of amino acid side chains from the NKB sequence into a cyclic structure was found to increase the peptide's affinity for the NK3 receptor. pnas.org

However, it is important to note that other, structurally similar cyclic peptides, such as those based on the Neurokinin A sequence, have been shown to be highly selective for the NK2 receptor, not the NK3 receptor. nih.govcapes.gov.br For example, the compound cyclo(Gln-Trp-Phe-Gly-Leu-Met) was identified as a powerful and selective displacer of NK2 binding. nih.govcapes.gov.br This highlights how subtle changes in the peptide sequence within a cyclic framework can dramatically shift receptor selectivity.

Discrimination from Other Tachykinin Receptors (e.g., NK1, NK2)

The conformational constraints imposed by cyclization are a key factor in achieving receptor selectivity. A well-designed cyclic analogue can favor a specific three-dimensional shape that fits preferentially into the binding pocket of one receptor subtype over others.

Studies on cyclic hexapeptides have demonstrated high selectivity for the NK2 receptor, with only weak, if any, blocking activity at NK1 and NK3 receptors. nih.govcapes.gov.br For instance, the cyclic peptide L-659,877 was found to be a potent antagonist at NK2 receptors while showing poor affinity for NK1 and NK3 receptors, demonstrating effective discrimination. nih.govcapes.gov.br This indicates that the cyclic structure can effectively prevent the peptide from binding productively to the NK1 and NK3 receptor subtypes.

Agonist vs. Antagonist Properties

The functional outcome of a ligand binding to a receptor can be either activation (agonism) or blockade (antagonism). For tachykinin receptors, both cyclic agonists and antagonists have been developed.

Scyliorhinin II, another cyclic tachykinin peptide, is known to be a potent agonist at the NK3 receptor. nih.gov Conversely, extensive research has led to the development of potent and selective NK2 receptor antagonists from cyclic hexapeptides, such as cyclo(Gln-Trp-Phe-Gly-Leu-Met). nih.govcapes.gov.br These compounds competitively block the effects of NK2 receptor stimulation. nih.govcapes.gov.br The determination of whether a cyclic analogue acts as an agonist or antagonist is typically made through functional pharmacological assays that measure the biological response (e.g., muscle contraction) in a tissue preparation. nih.govcapes.gov.brresearchgate.net

Molecular Determinants of Receptor Recognition and Binding

The interaction between a tachykinin peptide and its receptor is a highly specific process governed by molecular-level interactions. The binding and activation mechanisms involve distinct regions of both the ligand and the receptor. nih.govnih.gov

For the peptide ligand, the C-terminal region is considered the "message" sequence, responsible for inducing receptor activation, while the N-terminal portion acts as the "address," providing receptor subtype selectivity. uzh.ch The crystal structure of the human NK1 receptor reveals a deep and narrow orthosteric binding pocket where ligands interact. pnas.orgpnas.org

Specific amino acid residues within the receptor's transmembrane helices and extracellular loops are critical for binding. For instance, a conserved serine residue and the "toggle switch" motif within transmembrane domain 6 play a crucial role in the activation of NK1 and NK2 receptors. nih.govnih.gov The conformation imposed by the disulfide bridge in a cyclic peptide like a Cys(2,5) analogue is a major determinant of its affinity and selectivity, forcing the peptide backbone into a shape that is recognized preferentially by a specific receptor subtype. pnas.org The structure of the peptide, including the orientation of its side chains, must complement the microenvironment of the receptor's binding pocket to achieve a high-affinity interaction. nih.govnih.gov

Role of C-terminal Moiety and Disulfide Bridge

The tachykinin family of neuropeptides, which includes neuromedin K (also known as neurokinin B), is characterized by a conserved C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2. nih.govguidetopharmacology.org This C-terminal region is considered crucial for receptor binding and activation. nih.gov The introduction of a disulfide bridge to create cyclic analogues is a strategy used to constrain the peptide's conformation, potentially enhancing its activity and receptor selectivity. nih.gov

In the case of neuromedin K, cyclic Cys(2,5)-, the disulfide bridge is introduced between cysteine residues replacing the amino acids at positions 2 and 5. This cyclization creates a conformationally restricted analogue. Studies on such modified peptides have shown that this structural constraint is well-tolerated. Specifically, the disulfide-bridged [Cys2,Cys5] NKB peptide was found to be nearly as potent as the natural, linear form of NKB. nih.govacs.org Furthermore, this particular cyclic analogue, [Cys2,5]neurokinin B, has been identified as a selective agonist for the neurokinin 3 (NK3) receptor. nih.gov

The design of this cyclic analogue was based on conformational studies indicating an alpha-helical structure for the core of tachykinins. nih.gov The resulting cyclic peptides that simulate this helical structure, like [Cys2,5]NKB, exhibit substantial potency. nih.gov However, research also suggests that a degree of flexibility in the C-terminal portion of the molecule is necessary for biological activity, as overly constrained analogues show weak potency. nih.gov This highlights a delicate balance between conformational restriction and the dynamic requirements of receptor interaction. The disulfide bridge itself is a key structural feature, creating a covalent link between the thiols of the two cysteine residues, which is often essential for the biological function of peptides. sb-peptide.com

Table 1: Summary of Structural Elements and Their Role in Receptor Interaction

Structural Feature Role in Neuromedin K, cyclic Cys(2,5)- Key Findings Citations
C-terminal Sequence Essential for receptor binding and activation. The conserved Phe-X-Gly-Leu-Met-NH2 sequence is characteristic of tachykinins and drives receptor interaction. nih.govguidetopharmacology.org
Disulfide Bridge (Cys2-Cys5) Induces conformational constraint, enhancing receptor selectivity. Creates a cyclic analogue that is a selective agonist for the NK3 receptor while maintaining high potency. nih.govnih.govacs.org
Peptide Core Conformation Simulates an alpha-helical structure important for biological activity. Analogues designed to mimic this structure are potent agonists. nih.gov
C-terminal Flexibility Required for optimal biological activity. Overly rigid structures show diminished potency, indicating a need for some conformational freedom. nih.gov

Signal Transduction Mechanisms

G Protein-Coupled Receptor (GPCR) Activation

Neuromedin K primarily interacts with the Neuromedin-K receptor (NK3R), a member of the rhodopsin-like G protein-coupled receptor (GPCR) family ebi.ac.uk. This receptor is associated with heterotrimeric G proteins, specifically the Gq/11 class, which are activated upon ligand binding nih.govresearchgate.net. The binding of Neuromedin K to the NK3R induces a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gq protein. This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer, allowing both components to interact with their respective downstream effectors and initiate the signaling cascade frontiersin.org. The rank order of affinity for this receptor is typically neuromedin K > substance K > substance P ebi.ac.uk.

Downstream Signaling Pathways

The activation of the NK3R by Neuromedin K triggers a well-characterized cascade of intracellular events, primarily mediated by the Gαq subunit.

The activated Gαq subunit directly stimulates the membrane-bound enzyme Phospholipase C (PLC) nih.govnih.gov. PLC plays a crucial role in cellular signaling by catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane nih.govmdpi.com. This enzymatic reaction generates two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) nih.govmdpi.com. Studies on the related neuropeptide, neuromedin U, which also acts via Gq/11-coupled receptors, have demonstrated that this pathway is fundamental to its signaling mechanism nih.gov. Similarly, neurotensin and neuromedin N have been shown to stimulate the hydrolysis of phosphoinositides through a receptor functionally coupled to PLC nih.gov.

The primary function of the newly formed inositol trisphosphate (IP3) is to mobilize calcium from intracellular stores nih.govmdpi.com. IP3 diffuses through the cytoplasm and binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum, which is the main intracellular calcium reservoir nih.gov. This binding opens the calcium channels, leading to a rapid efflux of Ca2+ ions from the endoplasmic reticulum into the cytosol, thereby transiently increasing the intracellular calcium concentration nih.govnih.gov. This rise in cytosolic calcium is a critical signaling event that influences a multitude of cellular processes. For instance, neuromedin U has been shown to effectively induce the mobilization of intracellular calcium upon receptor binding researchgate.net.

The other second messenger produced from PIP2 hydrolysis, diacylglycerol (DAG), remains in the plasma membrane where it functions to activate Protein Kinase C (PKC) mdpi.com. The increase in intracellular calcium concentration, initiated by IP3, facilitates the translocation of PKC from the cytosol to the plasma membrane, where it can be activated by DAG. However, the role of PKC in the downstream signaling of related neuropeptides can be cell-type specific. For example, some studies on neuromedin U show that its signaling effects are mediated by PKC nih.gov, while others indicate that its actions can be independent of PKC activation, suggesting alternative or parallel pathways are also at play nih.govnih.gov.

While the primary pathway for Neuromedin K involves Gq and PLC, there is evidence that signaling through related neuropeptide receptors can also modulate the adenylyl cyclase (AC) and cyclic AMP (cAMP) pathway. Some GPCRs can couple to different G proteins, including Gαs (which activates AC) or Gαi/o (which inhibits AC) mdpi.com. For instance, studies on neuromedin U have shown that its signaling can involve a Protein Kinase A (PKA)-dependent pathway, which is regulated by cAMP levels nih.govnih.gov. The activation or inhibition of adenylyl cyclase leads to changes in the intracellular concentration of cAMP. Tolerance to opioids, for example, has been associated with the upregulation of adenylyl cyclase activity, which in turn modulates GABA neurotransmission nih.gov.

The signal transduction pathways initiated by Neuromedin K can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, a crucial pathway regulating cell proliferation, differentiation, and survival mdpi.com. The activation of receptors like the Neuromedin U receptor has been shown to increase the phosphorylation and activation of Extracellular signal-regulated kinase (ERK), a key member of the MAPK family nih.govnih.gov. ERK1 (p44) and ERK2 (p42) are activated by the dual phosphorylation of threonine and tyrosine residues within a conserved T-E-Y motif by an upstream kinase, MEK mdpi.com. This activation can be initiated by various upstream signals, including those originating from Gq-coupled receptor activation and subsequent PKC activity harvard.edu.

Research Findings on Neuromedin-Related Signal Transduction

Pathway ComponentKey FindingAssociated Neuropeptide/ReceptorReference
GPCR CouplingNeuromedin-K receptor (NK3R) is associated with G proteins that activate a phosphatidylinositol-calcium second messenger system.Neuromedin K / NK3R ebi.ac.uk
PLC ActivationNeuromedin U receptor 1 (NMUR1) activation leads to the stimulation of Phospholipase C (PLC).Neuromedin U / NMUR1 nih.gov
Second Messenger ProductionPLC activation catalyzes the conversion of PIP2 into diacylglycerol (DAG) and inositol trisphosphate (IP3).General Gq Pathway nih.gov
Calcium MobilizationIP3 binding to its receptor on the endoplasmic reticulum elicits Ca2+ influx into the cytosol.General IP3 Pathway nih.gov
PKC ActivationNeuromedin U can inhibit L-type Ca2+ channels via a phosphatidylinositol 3-kinase (PI3K)-dependent Protein Kinase C (PKC) epsilon pathway.Neuromedin U / NMUR1 nih.gov
PKA PathwayNeuromedin U inhibits T-type Ca2+ channel currents via a pertussis toxin-sensitive Protein Kinase A (PKA) pathway.Neuromedin U / NMUR1 nih.gov
MAPK/ERK ActivationNeuromedin U-induced cytokine secretion is dependent on the activation of the MAPK signaling pathway, including ERK.Neuromedin U nih.gov
MAPK/ERK ActivationExposure of dorsal root ganglion neurons to Neuromedin U markedly increased the expression of phosphorylated ERK (p-ERK).Neuromedin U / NMUR1 nih.gov

Other Signaling Molecules (e.g., FAK, Paxillin phosphorylation)

While the primary signaling pathway for the NK3R involves Gq/11 activation leading to phospholipase C stimulation, subsequent inositol phosphate production, and intracellular calcium mobilization, evidence from related tachykinin receptors suggests potential crosstalk with other significant signaling molecules, notably Focal Adhesion Kinase (FAK) and Paxillin.

Direct evidence detailing the phosphorylation of FAK and Paxillin following the activation of the NK3R by neuromedin K, cyclic Cys(2,5)- is not extensively documented. However, studies on the neurokinin-1 receptor (NK1R), another member of the tachykinin receptor family, have shown that its activation by Substance P can lead to the tyrosine phosphorylation of both FAK and Paxillin. nih.gov This suggests a plausible mechanism for NK3R-mediated signaling.

FAK is a non-receptor tyrosine kinase that plays a pivotal role in integrin-mediated signal transduction and the regulation of focal adhesions—complex structures that mediate the connection between the cell cytoskeleton and the extracellular matrix. plos.org Paxillin is a scaffold protein found within focal adhesions that, upon phosphorylation, serves as a docking site for various signaling molecules. nih.govnih.gov The phosphorylation of both FAK and Paxillin is a critical event in the regulation of cell adhesion, migration, and proliferation. nih.govplos.org

The hypothesized pathway for the activation of FAK and Paxillin by neuromedin K, cyclic Cys(2,5)- would likely involve an "inside-out" signaling mechanism initiated by NK3R activation. This could lead to conformational changes in integrins, promoting their clustering and activation, which in turn would recruit and activate FAK. Activated FAK would then phosphorylate Paxillin, initiating downstream signaling cascades that influence cellular mechanics and motility.

Interactive Data Table: Key Proteins in the Hypothesized FAK/Paxillin Signaling Pathway
ProteinClassProposed Role in Neuromedin K, Cyclic Cys(2,5)- Signaling
Neuromedin K, cyclic Cys(2,5)- NK3R AgonistInitiates the signaling cascade by binding to and activating the NK3 receptor.
Neurokinin-3 Receptor (NK3R) G-Protein Coupled ReceptorTransduces the extracellular signal into an intracellular response, primarily through Gq/11 activation.
Gq/11 Heterotrimeric G-proteinActivated by NK3R, leading to downstream effector activation. May be involved in crosstalk with focal adhesion signaling.
Focal Adhesion Kinase (FAK) Non-receptor Tyrosine KinasePotentially activated downstream of NK3R signaling, leading to its autophosphorylation and the phosphorylation of other focal adhesion proteins. plos.org
Paxillin Scaffold ProteinA substrate for FAK; its phosphorylation creates binding sites for other signaling molecules, regulating cytoskeletal dynamics. nih.gov

Receptor Internalization and Desensitization Mechanisms (excluding clinical implications)

Prolonged or repeated exposure of the NK3R to an agonist like neuromedin K, cyclic Cys(2,5)- leads to a waning of the cellular response, a phenomenon known as desensitization. This is a crucial regulatory mechanism that prevents overstimulation of the signaling pathway. Desensitization of the NK3R, like many other GPCRs, is followed by receptor internalization, or endocytosis.

The process is initiated by the phosphorylation of the agonist-occupied NK3R at serine and threonine residues within its intracellular domains, particularly the C-terminal tail. This phosphorylation is carried out by G-protein coupled receptor kinases (GRKs). GRK-mediated phosphorylation increases the affinity of the receptor for a class of proteins called β-arrestins.

The binding of β-arrestin to the phosphorylated NK3R sterically hinders the receptor's ability to couple with G-proteins, effectively uncoupling it from its primary signaling pathway and leading to desensitization. Furthermore, β-arrestin acts as an adaptor protein, recruiting components of the endocytic machinery, such as clathrin and the adaptor protein complex AP-2. This recruitment facilitates the sequestration of the receptor-β-arrestin complex into clathrin-coated pits, which then invaginate and pinch off from the plasma membrane to form intracellular vesicles.

Once internalized, the NK3 receptor can have several fates. It can be dephosphorylated by protein phosphatases within the endosomal compartment and recycled back to the cell surface, leading to the resensitization of the cell to further stimulation. Alternatively, the receptor can be targeted for degradation in lysosomes, a process known as down-regulation, which results in a longer-term reduction in the number of receptors at the cell surface.

Interactive Data Table: Mechanisms of NK3R Internalization and Desensitization
StepKey MoleculesDescription
1. Agonist Binding Neuromedin K, cyclic Cys(2,5)-, NK3RThe agonist binds to and activates the NK3 receptor, inducing a conformational change.
2. Receptor Phosphorylation G-protein Coupled Receptor Kinases (GRKs)Activated GRKs phosphorylate serine and threonine residues on the intracellular domains of the agonist-bound NK3R.
3. β-Arrestin Recruitment β-ArrestinPhosphorylated NK3R serves as a high-affinity binding site for β-arrestin.
4. Desensitization β-ArrestinThe binding of β-arrestin to the NK3R sterically blocks its interaction with G-proteins, terminating G-protein-mediated signaling.
5. Internalization Clathrin, AP-2β-arrestin acts as a scaffold to recruit clathrin and other endocytic proteins, leading to the formation of clathrin-coated pits and subsequent endocytosis of the receptor.
6. Post-Internalization Sorting Endosomes, Protein PhosphatasesInternalized receptors are sorted in endosomes. They can either be dephosphorylated and recycled back to the plasma membrane (resensitization) or targeted for lysosomal degradation (down-regulation).

Biological Activities and Physiological Roles Pre Clinical and in Vitro Studies

Effects on Smooth Muscle Contractility (e.g., Guinea-Pig Ileum)

In studies utilizing the isolated guinea-pig ileum, a classic model for assessing smooth muscle contractility, Neurokinin B elicits a contractile response through a dual mechanism. It acts directly on receptors located on the smooth muscle cells and indirectly by stimulating neuronal receptors within the myenteric plexus, which leads to the release of acetylcholine (B1216132) that subsequently causes muscle contraction via muscarinic receptors nih.govnih.gov.

Neurokinin B has been identified as a particularly potent agonist for the neuronal tachykinin receptor in this preparation, with an EC50 of 1 nM nih.gov. The response mediated by this neuronal receptor can be distinguished from the direct muscular effect, as it is insensitive to antagonists of the muscular receptor nih.govnih.gov. The cyclic Cys(2,5)- analog of NKB retains significant biological activity, demonstrating a potency that is comparable to the wild-type NKB.

Mechanisms of NKB-Induced Contraction in Guinea-Pig Ileum
MechanismTargetEffectKey Agonist
DirectSmooth Muscle Cell ReceptorsInduces muscle contraction directlySubstance P, Neurokinin A, Neurokinin B
IndirectNeuronal Receptors (Myenteric Plexus)Stimulates acetylcholine release, causing secondary contractionNeurokinin B (preferred agonist)

Neurobiological Functions in Animal Models

Reproductive Function: Neurokinin B is a critical regulator of reproductive function, primarily through its actions within the hypothalamus. nih.govnih.gov In multiple mammalian models, NKB signaling is essential for the normal timing of puberty and for adult reproductive processes. nih.govfrontiersin.orgphysiology.org A specific population of neurons in the arcuate nucleus that co-express kisspeptin (B8261505), Neurokinin B, and dynorphin (B1627789) (termed KNDy neurons) are considered central to this regulation. nih.govphysiology.org NKB acts within an "autosynaptic feedback loop" on these KNDy neurons to modulate the pulsatile release of Gonadotropin-Releasing Hormone (GnRH), which in turn governs the secretion of luteinizing hormone (LH) from the pituitary. nih.gov Loss-of-function mutations in the genes for NKB or its receptor, NK3R, lead to hypogonadotropic hypogonadism, underscoring its indispensable role. nih.govoup.com

Neuroprotection: In animal models of neurodegeneration, NKB has demonstrated significant neuroprotective effects. Studies using rat brain synaptosomes exposed to beta-amyloid (Aβ) peptide fragments, a model relevant to Alzheimer's disease, show that NKB can counteract Aβ-induced toxicity. nih.gov NKB treatment was found to lower the toxic effects of Aβ by increasing the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD) and decreasing the activity of monoamine oxidase (MAO). nih.gov Furthermore, NKB helped restore intracellular calcium homeostasis, which is often disrupted by Aβ, suggesting it protects against excitotoxicity and oxidative stress. nih.gov

Neuroprotective Effects of NKB in a Beta-Amyloid Toxicity Model
BiomarkerEffect of Beta-Amyloid (25-35)Effect of NKB TreatmentAssociated Process
Superoxide Dismutase (SOD) ActivityDecreasedIncreased / RestoredAntioxidant Defense
Monoamine Oxidase (MAO) ActivityDecreased (toxic effect)Decreased (normalized)Neuromodulation
Intrasynaptosomal Ca2+ LevelsIncreasedRestored / LoweredExcitotoxicity / Calcium Homeostasis

NKB signaling plays a key role in modulating the electrical activity of specific neuronal populations. The NK3R agonist senktide (B1681736) has been shown to increase the action potential firing rate of KNDy neurons in the arcuate nucleus. nih.gov This action is part of a proposed mechanism where NKB and another co-expressed peptide, dynorphin, have opposing actions (excitatory and inhibitory, respectively) to regulate the rhythmic, pulsatile output of kisspeptin. nih.govoup.com This intricate interplay within the KNDy neuronal network is believed to function as the "GnRH pulse generator," which is fundamental for reproductive hormone cyclicity. physiology.org This suggests NKB functions as a critical neuromodulator in maintaining synaptic homeostasis and coordinated network activity within the hypothalamus.

Cellular and Tissue-Specific Responses (e.g., Astrocytoma Cells)

In vitro studies using the 1321N1 human astrocytoma cell line have revealed specific cellular responses to NKB, particularly in the context of metal ion homeostasis. Research has demonstrated that NKB can inhibit the uptake of copper ions into these astrocyte-like cells. This inhibitory effect is achieved through the peptide's ability to chelate copper extracellularly, thereby preventing the metal from entering the cells and triggering subsequent intracellular calcium changes.

Interactions with Metal Ions (e.g., Copper Binding) and Biological Consequences

NKB has been shown to bind with copper (CuII) to form an unusual neutral complex with a stoichiometry of [CuII(NKB)2]. Spectroscopic analyses indicate that the copper ion is coordinated by four nitrogen ligands: two from the N-terminal amine groups and two from the imidazole (B134444) side chains of Histidine-3 residues, with one of each contributed by the two NKB molecules in the complex. This binding substantially alters the structure of the peptide.

The primary biological consequence of this interaction is the sequestration of copper ions. By forming this complex, NKB effectively prevents copper uptake into astrocytoma cells, thereby protecting the cells from copper-induced dysregulation of calcium signaling. This suggests a novel physiological role for NKB in maintaining synaptic copper homeostasis and protecting neural cells from metal-induced toxicity.

Role in Disease Models (non-human, non-clinical; e.g., neurodegeneration concepts)

The neuroprotective and copper-binding properties of NKB position it as a peptide of interest in conceptual models of neurodegenerative diseases like Alzheimer's disease. A key feature of Alzheimer's is the dysregulation of metal ion homeostasis, particularly of copper, which is thought to contribute to Aβ aggregation and toxicity.

NKB's ability to bind copper and inhibit its cellular uptake suggests it could play a protective role against the neurotoxic processes observed in the disease. nih.gov Furthermore, its demonstrated capacity to counteract Aβ-induced oxidative stress and excitotoxicity in rat brain synaptosomes provides a direct mechanistic link to its potential role in mitigating neurodegenerative damage. nih.gov These findings implicate NKB in pathways relevant to neurodegeneration, suggesting that its function may be compromised or altered in such disease states.

Biosynthesis, Distribution, and Metabolism

Precursor Processing of Neurokinin B (Neuromedin K)

Neuromedin K (NKB), a decapeptide member of the tachykinin family, is a product of the TAC3 gene in humans and the Tac2 gene in rodents. wikipedia.orgnih.gov The biosynthesis of NKB is a multi-step process that begins with the transcription and translation of the TAC3 gene to produce a precursor protein known as preprotachykinin B. wikipedia.orgfrontiersin.org In humans, the TAC3 gene is composed of five exon segments that encode this precursor. wikipedia.orgnih.gov

Following translation, preprotachykinin B undergoes proteolytic cleavage to yield the pro-peptide, proneurokinin B. wikipedia.org A subsequent proteolytic cleavage event removes flanking peptide sequences from proneurokinin B to generate the biologically active ten-amino acid peptide, Neuromedin K. wikipedia.orgksdb.org This process of post-translational modification is essential for the production of the mature and functional neuropeptide.

GenePrecursor ProteinPro-peptideMature Peptide
TAC3 (human) / Tac2 (rodent)Preprotachykinin BProneurokinin BNeuromedin K (NKB)

This table outlines the sequential processing from the gene to the mature Neuromedin K peptide.

Tissue Distribution and Expression Patterns of Neuromedin K and its Receptors

Neuromedin K and its primary G-protein coupled receptor, the Neurokinin 3 receptor (NK3R), exhibit distinct but often overlapping distribution patterns throughout the central and peripheral nervous systems, as well as in other tissues. wikipedia.orgnih.govoup.com

In the central nervous system, NKB is prominently expressed in the hypothalamus, particularly within the arcuate nucleus, where it is co-expressed with kisspeptin (B8261505) and dynorphin (B1627789) in what are known as KNDy neurons. wikipedia.org Studies in rats have shown significant concentrations of Neuromedin K in various brain regions, including the cerebral cortex, medulla-pons, and spinal cord, with the dorsal half of the spinal cord containing higher levels than the ventral half. nih.gov Further mapping in the rat brain has identified NKB precursor peptide and its mRNA in the main olfactory bulb, cortex, nucleus accumbens, hippocampus, amygdala, and periaqueductal gray, suggesting a role in olfactory, visceral, and neuroendocrine information processing. nih.gov

The NK3R is also widely distributed in the CNS. nih.gov Its expression has been confirmed in the supraoptic nucleus (SON) and the paraventricular nucleus (PVN) of the hypothalamus. nih.gov The presence of NK3R in the nuclei of neurons across multiple brain regions suggests it may have a role in the ligand-dependent regulation of gene expression. nih.gov

Outside the CNS, the NKB/NK3R system is expressed in the female genital tract. oup.com The gene encoding NKB, TAC3, has been found to be significantly up-regulated in uterine leiomyomas compared to normal myometrium. oup.com Additionally, the placenta is a major site of TAC3 expression. nih.gov

LocationExpressed ComponentSpecies
Arcuate Nucleus (Hypothalamus)Neuromedin K, Kisspeptin, DynorphinHuman, Monkey
Cerebral CortexNeuromedin KRat
Spinal Cord (Dorsal Half)Neuromedin KRat
Olfactory Bulb, Hippocampus, AmygdalaNKB Precursor & mRNARat
Supraoptic & Paraventricular NucleiNK3 ReceptorRat
Uterine LeiomyomasTAC3 mRNA (up-regulated)Human
PlacentaTAC3 mRNAHuman

This table summarizes the tissue distribution of Neuromedin K and its related components in various species.

Enzymatic Degradation Pathways

The biological activity of neuropeptides like Neuromedin K is terminated by enzymatic degradation. One of the key enzymes involved in the inactivation of NKB is Neprilysin, also known as neutral endopeptidase (NEP) 24.11. acs.org Studies on the proteolytic degradation of NKB analogs have indicated that Neprilysin cleaves the peptide at specific sites. For instance, the NKB analog senktide (B1681736) is known to be digested by NEP 24.11 at the Gly-Leu peptide bond. acs.org This enzymatic cleavage results in peptide fragments with diminished or no biological activity, effectively ending the signaling cascade initiated by NKB binding to its receptor. Tachykinins are generally susceptible to degradation by various proteases found in tissues and the circulation, which contributes to their short physiological half-life. nih.gov

Stability of Cyclic Cys(2,5)- Analogs to Proteolytic Degradation (theoretical aspects)

The modification of linear peptides through cyclization is a well-established strategy in medicinal chemistry to enhance metabolic stability and biological activity. Creating a cyclic analog of Neuromedin K by introducing cysteine residues at positions 2 and 5 and forming a disulfide bridge—cyclic Cys(2,5)-Neuromedin K—is theorized to confer significant resistance to proteolytic degradation.

The primary mechanism for this enhanced stability is the conformational constraint imposed by the cyclic structure. Linear peptides often exist in a multitude of conformations in solution, some of which are readily recognized and bound by proteolytic enzymes like Neprilysin. Cyclization dramatically reduces this conformational flexibility, locking the peptide into a more rigid structure. This constrained conformation may no longer fit into the active site of degrading enzymes, thus preventing cleavage.

Furthermore, the disulfide bond between Cys-2 and Cys-5 would sterically shield adjacent peptide bonds that might otherwise be susceptible to enzymatic attack. By restricting access of proteases to potential cleavage sites, the cyclic structure acts as a physical barrier to degradation. This strategy has been successfully employed for other neuropeptides to develop analogs with improved stability and prolonged activity. nih.gov Therefore, it is hypothesized that a cyclic Cys(2,5)-Neuromedin K analog would be a poorer substrate for enzymes like Neprilysin, leading to a longer duration of action compared to the native linear peptide.

Structure Activity Relationship Sar Studies

Impact of Cyclic Constraint on Bioactivity and Selectivity

The introduction of a cyclic constraint into peptide structures is a well-established strategy to reduce conformational flexibility, aiming to lock the peptide into a bioactive conformation that is recognized by its receptor. This approach can lead to enhanced potency, increased enzymatic stability, and improved receptor selectivity.

In the case of tachykinins, cyclization via a disulfide bridge has been explored to mimic a proposed alpha-helical structure of the peptide core. Studies on various cyclic analogs of Substance P (SP) and Neurokinin B (NKB) have demonstrated that the positioning of this constraint is critical for bioactivity. Analogs designed to simulate an alpha-helix showed substantial potency. nih.gov

Specifically, the analog [Cys2,5]neurokinin B was developed and identified as a selective agonist for the neurokinin 3 (NK3) receptor, which is the endogenous receptor for NKB. nih.govresearchgate.net This cyclization strategy proved effective in conferring selectivity for the NK3 receptor over the NK1 and NK2 receptor subtypes. In contrast, another cyclic analog, [Cys3,6]SP, was found to be a potent agonist at both NK1 and NK3 receptors but weak at the NK2 receptor. nih.gov This highlights that the specific placement of the cyclic constraint dictates the selectivity profile.

Furthermore, research has indicated that while constraining the core of the peptide can be beneficial, a certain degree of flexibility in the C-terminal portion of the molecule is necessary for optimal biological activity. nih.govpnas.org Cyclization strategies that excessively restrict the C-terminal tripeptide have resulted in analogs with very weak agonist activity. nih.govpnas.org This suggests that the receptor recognizes a specific three-dimensional structure of the peptide's core, while the C-terminal tail may need to adopt a particular orientation upon binding, a process hindered by excessive constraint. nih.govnih.gov

CompoundConstraintReceptor Selectivity ProfileReference
[Cys2,5]neurokinin BDisulfide bridge between positions 2 and 5Selective agonist for the NK3 receptor nih.govresearchgate.net
[Cys3,6]Substance PDisulfide bridge between positions 3 and 6Potent agonist for NK1 and NK3 receptors; weak for NK2 nih.gov

Contributions of Specific Amino Acid Residues to Receptor Binding and Function

The tachykinin family of peptides, including NKB, shares a conserved C-terminal amino acid sequence: -Phe-X-Gly-Leu-Met-NH2, where X is a variable hydrophobic amino acid. nih.govnih.gov This C-terminal region is fundamental for receptor activation and has a conserved binding mode across the tachykinin receptors. nih.govresearchgate.net However, the residues in the N-terminal portion of the peptide are crucial for conferring receptor selectivity. nih.govresearchgate.net

Cryo-electron microscopy structures of the NK3 receptor in complex with NKB and other analogs have revealed that the divergent N-termini of these peptides are responsible for their preferential binding to different tachykinin receptor subtypes. nih.govresearchgate.net For instance, the selective and potent NK3 receptor agonist, senktide (B1681736) , achieves its high potency through specific interactions between its N-terminal region and the extracellular loops (ECL2 and ECL3) and N-terminus of the NK3 receptor. nih.govresearchgate.net

Modifications to specific amino acid residues have been instrumental in SAR studies. The replacement of certain amino acids can drastically alter the selectivity profile of tachykinin analogs. For example, in studies of cyclic SP analogs, replacing the phenylalanine at position 8 with valine (an amino acid present in NKA and NKB) resulted in a less selective compound, underscoring the critical role of this position for receptor recognition. pnas.org The development of [MePhe7]-NKB , a selective NK3 receptor agonist, further illustrates that modification of the residue at position 7 in the NKB sequence is a key strategy for enhancing selectivity.

These findings collectively indicate that while the C-terminus is the primary pharmacophore for tachykinin receptor activation, the N-terminal residues and their specific interactions with the extracellular domains of the receptors are the principal determinants of subtype selectivity.

Exploration of N-terminal and C-terminal Modifications

Modifications at the N- and C-termini of peptides are common strategies to enhance stability, alter solubility, and improve the pharmacological profile. For tachykinin analogs, these modifications have been explored to increase resistance to enzymatic degradation and to fine-tune receptor affinity and selectivity.

N-terminal Modifications: The N-terminus of tachykinin analogs can significantly influence their interaction with receptors. nih.govresearchgate.net General modifications like N-terminal acetylation can increase peptide stability by protecting against degradation by aminopeptidases. sigmaaldrich.com In the context of NKB analogs, specific N-terminal substitutions are key to selectivity. The design of senktide, a highly selective NK3 agonist, involves N-terminal modifications from the parent Substance P sequence that lead to more potent activation compared to the endogenous NKB. nih.gov This improved activation is attributed to specific interactions between the N-terminus of senktide and the extracellular portions of the NK3 receptor. nih.govresearchgate.net

C-terminal Modifications: The C-terminus of tachykinins is essential for their biological activity. nih.govnih.gov A critical modification is C-terminal amidation, which neutralizes the negative charge of the carboxyl group and is crucial for receptor activation. sigmaaldrich.com Tachykinin analogs lacking this amidation are typically inactive. The conserved -Phe-X-Gly-Leu-Met-NH2 sequence is the core functional unit. Modifications within this region, such as the methyl-phenylalanine substitution in [MePhe7]-NKB, have been shown to produce potent and selective NK3 receptor agonists. acs.org This demonstrates that even subtle changes to the key hydrophobic residue at position 7 can significantly impact the interaction with the NK3 receptor.

Modification TypeExample StrategyPurpose/EffectReference
N-terminal AcetylationAdding an acetyl group to the N-terminal amineIncreases peptide stability by preventing degradation. sigmaaldrich.com
N-terminal Residue VariationDesign of analogs like senktideConfers receptor selectivity and enhances potency. nih.govresearchgate.net
C-terminal AmidationReplacing the C-terminal carboxyl group with an amideCrucial for receptor activation; mimics native peptides. sigmaaldrich.com
C-terminal Residue SubstitutionSubstitution of Phe7 with MePhe in [MePhe7]-NKBEnhances selectivity for the NK3 receptor. acs.org

Development of Structure-Based Design Principles for Tachykinin Analogs

The design of potent and selective tachykinin receptor ligands, such as those targeting the NK3 receptor, is guided by several key structure-based principles derived from extensive SAR studies.

Conformational Constraint: A primary principle is the use of cyclization to restrict the peptide's conformational freedom. As demonstrated with [Cys2,5]neurokinin B , introducing a disulfide bridge can stabilize a bioactive conformation that fits preferentially into the binding pocket of the target receptor (NK3), thereby enhancing selectivity. nih.govresearchgate.net The success of this strategy relies on computational and conformational analyses (e.g., NMR studies) to predict conformations, such as alpha-helices or beta-turns, that are likely to be recognized by the receptor. nih.govnih.gov

Pharmacophore-Guided Modifications: The conserved C-terminal sequence (-Phe-X-Gly-Leu-Met-NH2) is recognized as the essential pharmacophore for the entire tachykinin family. nih.govnih.gov Structure-based design focuses on maintaining the integrity of this core sequence while introducing modifications to the less-conserved N-terminal region to achieve receptor subtype selectivity. Recent structural data from cryo-EM has confirmed that the C-termini of different tachykinins share a common binding mode, while the N-termini dictate selectivity through unique interactions with the receptor's extracellular domains. nih.govresearchgate.net

Computational Modeling and 3D-QSAR: Advanced computational techniques are integral to modern drug design. For the NK3 receptor, homology modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been used to develop pharmacophore models. nih.gov These models define the key chemical features (e.g., aromatic regions, hydrogen bond donors/acceptors) required for a ligand to bind to the receptor, providing a blueprint for the rational design of new, non-peptide antagonists and potent peptide agonists. nih.gov

By integrating these principles—constraining the peptide backbone into a favorable conformation, modifying non-essential regions to enhance selectivity, and using computational models to guide new designs—researchers can rationally develop novel tachykinin analogs with tailored pharmacological profiles.

Methodologies for Investigation of Neuromedin K, Cyclic Cys 2,5

Peptide Synthesis Techniques (Solid Phase Peptide Synthesis)

The synthesis of cyclic peptides such as Neuromedin K (NKA) analogs is predominantly achieved through Solid Phase Peptide Synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to an insoluble polymer resin. The process allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing and filtration steps.

Two primary strategies are employed in SPPS:

Fmoc (9-fluorenylmethyloxycarbonyl) strategy : This is a widely used method where the Nα-amino group is protected by the base-labile Fmoc group. The side chains of amino acids are protected by acid-labile groups like tert-butyl (tBu). The Fmoc strategy is often preferred for synthesizing peptides containing hydrophobic amino acids as it can yield superior purity and yield compared to other methods.

Boc (tert-butyloxycarbonyl) strategy : In this approach, the Nα-amino group is protected by the acid-labile Boc group, while side chains are protected by groups requiring a stronger acid for removal. While effective, difficulties can arise, such as incomplete couplings with hydrophobic residues, leading to deletion sequences.

The synthesis cycle consists of deprotecting the Nα-amino group, washing the resin, coupling the next protected amino acid using an activating agent (like DCC/HOBt or TBTU/DIPEA), and another washing step. Microwave-assisted SPPS has emerged as a technique to reduce reaction times and minimize side reactions like racemization.

Once the linear peptide sequence is assembled, cyclization is performed. For a Cys(2,5) linkage, this involves forming a disulfide bond between two cysteine residues. The final step is the cleavage of the peptide from the resin and removal of all remaining side-chain protecting groups, typically using a strong acid cocktail such as trifluoroacetic acid (TFA).

Receptor Binding Assays (Radioligand Binding, Competition Assays)

Receptor binding assays are crucial for determining the affinity of cyclic NKA analogs for their target receptors, primarily the neurokinin-2 (NK2) receptor. These assays quantify the interaction between the ligand and the receptor, often using cell membranes from tissues or cell lines that express the receptor of interest.

Radioligand Binding Assays are a direct method to measure receptor binding. A radiolabeled ligand (e.g., [3H]Substance P or [125I]-NMU-23) is incubated with the receptor preparation. The amount of radioactivity bound to the receptors is then measured, allowing for the determination of binding parameters like the dissociation constant (Kd), which indicates the affinity of the radioligand for the receptor.

Competition Assays are used to determine the binding affinity of unlabeled compounds, such as cyclic NKA analogs. In this setup, the receptor preparation is incubated with a fixed concentration of a radioligand and varying concentrations of the unlabeled test compound. The cyclic peptide competes with the radioligand for binding to the receptor. The concentration of the cyclic peptide that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can be used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor. These assays have been instrumental in characterizing novel cyclic peptides as potent and selective antagonists for the NK2 receptor.

Table 1: Receptor Binding Affinities of Cyclic Tachykinin Antagonists
CompoundTarget ReceptorAssay TypeTissue/Cell SourceAffinity Value (pIC50)Reference
L-659,877NK2Competition BindingHamster Urinary Bladder8.0
L-659,837NK2Competition BindingHamster Urinary Bladder6.9
MEN 10,677NK1Competition BindingHuman IM9 CellsComparable to guinea-pig ileum

Cell-Based Functional Assays (e.g., Calcium Mobilization, cAMP Modulation)

Cell-based functional assays are essential for determining whether a cyclic peptide acts as an agonist or antagonist at its target receptor and for quantifying its potency and efficacy. These assays are conducted on living cells engineered to express a specific receptor, such as the NK2 receptor. Activation of neurokinin receptors, which are G protein-coupled receptors (GPCRs), triggers intracellular signaling cascades involving second messengers like inositol (B14025) triphosphate (IP3), calcium ions (Ca2+), and cyclic adenosine (B11128) monophosphate (cAMP).

Calcium Mobilization Assays : The NK2 receptor is primarily coupled to Gq/G11 proteins. Upon agonist binding, this pathway activates phospholipase C, leading to the production of IP3, which in turn mobilizes calcium from intracellular stores. This transient increase in intracellular Ca2+ concentration can be measured using fluorescent calcium indicators. The magnitude of the calcium response is proportional to the degree of receptor activation, allowing for the determination of agonist potency (EC50) or antagonist affinity (pA2).

cAMP Modulation Assays : While the primary pathway for NK2 receptors involves Gq, they can also couple to Gs proteins, which stimulate adenylyl cyclase to produce cAMP. Assays measuring cAMP levels can therefore also be used to assess receptor function. Conversely, some receptors are coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels. The modulation of cAMP, whether an increase or decrease, serves as a quantifiable output of receptor activity. These assays are critical for understanding the full signaling profile of a cyclic peptide and identifying potential signaling bias.

Table 2: Functional Activity of Neurokinin A at the NK2 Receptor
Assay TypeSignaling PathwayCell LinePotency (EC50)Reference
Calcium FluxGq/G11NK2R Nomad Cell Line2.38 x 10⁻⁹ M
cAMP FluxGsNK2R Nomad Cell Line5.61 x 10⁻⁹ M

In Vitro Bioassays (e.g., Smooth Muscle Contraction)

In vitro bioassays using isolated tissues are classical pharmacological methods to characterize the biological activity of compounds like cyclic NKA analogs. These assays provide information on the functional effects of a peptide in a more complex, multicellular environment compared to cell-based assays. Tissues that are rich in a specific receptor type are chosen for these studies. For instance, the rabbit pulmonary artery and hamster trachea are commonly used for studying NK2 receptor activity, while the guinea-pig ileum is used for NK1 receptors.

In these experiments, a piece of tissue, such as a smooth muscle strip, is suspended in an organ bath containing a physiological salt solution. The contractile or relaxant responses of the tissue upon addition of the test compound are measured using a force transducer. By generating concentration-response curves, the potency (EC50) of an agonist or the affinity (pKB or pA2) of a competitive antagonist can be determined. These bioassays have been pivotal in confirming the antagonist properties and selectivity of various cyclic peptides at tachykinin receptors. For example, the cyclic peptide cyclo(Gln-Trp-Phe-Gly-Leu-Met) was shown to be a potent and selective antagonist of NK2 receptors in the rat vas deferens bioassay.

Spectroscopic Techniques for Conformational Analysis (e.g., Circular Dichroism)

Understanding the three-dimensional structure or conformation of cyclic peptides is key to explaining their biological activity and receptor selectivity. Spectroscopic techniques are powerful tools for this purpose.

Circular Dichroism (CD) Spectroscopy is a widely used method to study the secondary structure of peptides in solution. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the peptide's secondary structural elements, such as α-helices, β-sheets, and turns. For cyclic peptides, which often have constrained conformations due to their cyclic nature, CD can reveal the presence of specific turn structures (e.g., γ- and β-turns) that may be crucial for receptor binding. The experimental CD spectrum can be compared with spectra generated from quantum chemistry calculations of potential structures to help determine the absolute conformation of the peptide.

Mass Spectrometry for Peptide Characterization and Modification Analysis

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides. It provides a highly sensitive and accurate measurement of the molecular mass of the peptide, confirming that the correct compound has been synthesized.

Peptide Characterization : Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used to ionize the peptide for MS analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized peptide.

Modification Analysis and Sequencing : Tandem mass spectrometry (MS/MS or MSn) is used to determine the amino acid sequence and identify any post-translational or chemical modifications. In MS/MS, the peptide ion is fragmented, and the masses of the resulting fragment ions are measured. For linear peptides, this fragmentation pattern allows for straightforward sequencing. However, sequencing cyclic peptides is more complex because the initial fragmentation only opens the ring, creating various linear isomers. Therefore, multiple stages of fragmentation (MSn) may be required to deduce the sequence. This technique is also crucial for pinpointing the location of any modifications, such as acetylation, by identifying mass shifts on specific fragment ions.

Molecular Modeling and Computational Approaches

Molecular modeling and computational methods provide valuable insights into the interaction between cyclic peptides and their receptors at an atomic level. These in silico techniques complement experimental data and can guide the design of new, more potent, and selective analogs.

Molecular Docking : Docking is a computational technique used to predict the preferred binding orientation of a ligand (the cyclic peptide) to its receptor. The process involves generating an ensemble of possible conformations for the flexible peptide and then "docking" them into the binding site of the receptor, which is often a 3D model based on crystallographic data or homology modeling. The different binding poses are then scored based on their interaction energies, with the lowest energy poses representing the most likely binding modes. Docking studies can identify key amino acid residues in both the peptide and the receptor that are critical for binding and can help explain the selectivity of a ligand for a particular receptor subtype. Software packages like HADDOCK and AutoDock have developed specialized protocols for the challenges of docking flexible cyclic peptides.

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be used to study the dynamic behavior of the peptide-receptor complex over time. These simulations can provide information about the stability of the binding pose and the conformational changes that may occur in the receptor upon ligand binding, which are essential for receptor activation.

Comparative and Translational Research Perspectives

Comparison with Other Cyclic Tachykinin Analogs

The development of cyclic analogs of tachykinins, such as neuromedin K, cyclic Cys(2,5)-, has been instrumental in understanding the structure-activity relationships and receptor selectivity of this peptide family. Cyclization introduces conformational constraints, which can lock the peptide into a bioactive conformation, enhance metabolic stability, and improve receptor selectivity. nih.govcreative-peptides.com

Neuromedin K, cyclic Cys(2,5)-, also known as [Cys2,5]neurokinin B, is a notable example of a selective cyclic agonist. nih.govnih.gov Research has demonstrated that this compound is a selective agonist for the neurokinin 3 (NK3) receptor. nih.govnih.govresearchgate.net This selectivity is significant when compared to other cyclic tachykinin analogs that exhibit different receptor preference profiles. For instance, [Cys3,6]Substance P (SP) is a cyclic analog that shows high potency for both the neurokinin 1 (NK1) and NK3 receptors, but it is a weak agonist for the neurokinin 2 (NK2) receptor. nih.govnih.govresearchgate.net

The design of these cyclic peptides often stems from conformational studies indicating that an alpha-helical structure in the core of the peptide is favorable for activity. nih.govnih.gov The position of the disulfide bridge is critical for determining receptor selectivity. The selectivity of [Cys2,5]neurokinin B for the NK3 receptor suggests that the specific conformation induced by the Cys(2,5) bridge is recognized effectively by this receptor subtype. nih.gov In contrast, the conformation of [Cys3,6]SP appears to be recognized by both NK1 and NK3 receptors. nih.govnih.gov

Further modifications to these cyclic structures can fine-tune their selectivity. For example, modifications to positions 8 and 9 of the [Cys3,6]SP analog were explored to increase its specificity. nih.govnih.gov The study of various conformationally constrained hexapeptide analogs of substance P has shown that it is possible to create compounds that are 500-1500 times more potent as inhibitors of eledoisin (B1671165) binding (associated with NK3 receptors) than substance P binding (associated with NK1 receptors). nih.gov These findings underscore the principle that specific C-terminal conformations dictate receptor selectivity. nih.govnih.gov Other research has focused on developing cyclic peptide antagonists, such as cyclo(Gln-Trp-Phe-Gly-Leu-Met), which is a potent and selective antagonist for NK2 receptors. nih.gov

Cyclic Tachykinin AnalogPrimary Receptor SelectivityRelative Potency/ActivityReference
neuromedin K, cyclic Cys(2,5)- ([Cys2,5]neurokinin B)NK3 Receptor AgonistSelective for NK3 nih.govnih.gov
[Cys3,6]Substance PNK1 and NK3 Receptor AgonistPotent at NK1 and NK3; weak at NK2 nih.govnih.govresearchgate.net
cyclo(Gln-Trp-Phe-Gly-Leu-Met)NK2 Receptor AntagonistHigh antagonist activity (pA2 = 8.1) at NK2 receptors nih.gov
Conformationally Constrained SP Hexapeptide AnalogsNK3 Receptor Ligands500-1500 fold higher potency for eledoisin binding site (NK3) vs. SP binding site (NK1) nih.gov

Cross-Species Analysis of Tachykinin Systems

The tachykinin system, comprising peptides and their receptors, is evolutionarily ancient and conserved across a wide range of species, from invertebrates to mammals. nih.govfrontiersin.org However, significant species-specific differences exist in the pharmacology and genetics of this system, which are crucial for translational research. bohrium.comdoi.org

In mammals, the tachykinin system includes peptides such as Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), which are encoded by the Tac1, Tac2, and Tac3 genes, respectively. frontiersin.org These peptides interact with three main receptor subtypes: NK1, NK2, and NK3. frontiersin.org The ligand selectivity is generally conserved, with SP showing the highest affinity for NK1, NKA for NK2, and NKB for NK3 receptors. nih.gov

However, the amino acid sequences of the receptors can differ significantly between species, leading to variations in ligand binding and antagonist potency. bohrium.comdoi.org For instance, major differences have been observed in the affinity of many selective NK1 receptor antagonists between human/gerbil and rat/mouse receptors. researchgate.net Similarly, NK3 receptor antagonists have been found to have 5- to 10-fold lower potency in rodents compared to their human counterparts. doi.org These differences can be attributed to variations in key amino acid residues within the antagonist binding sites of the receptors. doi.org

The evolution of the tachykinin system in vertebrates has been shaped by genome and gene duplication events, leading to an increased number of tachykinin (TAC) and tachykinin receptor (TACR) genes, particularly in teleost fish. nih.gov For example, zebrafish have been found to possess five TAC genes and six TACR genes. nih.gov In amphibians, unique tachykinins have been identified in skin secretions, suggesting that these peptides may have acquired new functions in this lineage. nih.gov

This cross-species variability has important implications for preclinical research. The dog and gerbil have been identified as species whose NK1 and NK3 receptor pharmacology more closely resembles that of humans, making them potentially better models for studying the effects of tachykinin receptor antagonists than rats or mice. bohrium.comresearchgate.net

SpeciesKey Features of Tachykinin SystemPharmacological DifferencesReference
HumanThree main tachykinin genes (TAC1, TAC3, TAC4) and three receptors (NK1, NK2, NK3).Serves as the reference for antagonist potency. doi.orgfrontiersin.org
Rat/MouseSimilar gene and receptor organization to humans.Significant differences in antagonist affinity for NK1 and NK3 receptors compared to humans. Lower potency for many antagonists. doi.orgresearchgate.net
Dog/GerbilReceptor sequences and pharmacology show higher similarity to humans.NK1 and NK3 receptor pharmacology is more predictive of human responses. bohrium.comresearchgate.net
Teleost Fish (e.g., Zebrafish)Expanded set of tachykinin genes (e.g., five TACs) and receptors (e.g., six TACRs) due to gene duplication.Demonstrates the evolutionary plasticity of the system. nih.gov
AmphibiansPresence of unique tachykinins in skin secretions.Suggests novel, lineage-specific functions for tachykinin peptides. nih.gov

Insights into General Principles of Peptide Drug Design (excluding drug development specifics)

The study of cyclic tachykinin analogs like neuromedin K, cyclic Cys(2,5)- offers valuable insights into the general principles of peptide drug design, particularly concerning conformational constraint and metabolic stability. nih.govwuxiapptec.com

Conformational Constraint: Linear peptides are often highly flexible, which can be detrimental to their biological activity and stability. creative-peptides.commdpi.com By introducing conformational constraints, such as through cyclization, it is possible to "pre-organize" the peptide into a conformation that is optimal for receptor binding. unmc.edu This reduces the entropic penalty associated with the peptide adopting its bound conformation, which can lead to increased binding affinity and potency. mdpi.comunmc.edu

The design of cyclic tachykinins is a prime example of this principle. The creation of cyclic agonists and antagonists with high selectivity for specific tachykinin receptor subtypes demonstrates that subtle changes in the peptide's three-dimensional structure can dramatically alter its biological activity profile. nih.govnih.govnih.gov For example, constraining the C-terminal region of tachykinin analogs has been shown to be a successful strategy for developing potent and highly selective NK2 receptor agonists. nih.gov The key is that the imposed constraint must favor the bioactive conformation recognized by the target receptor. nih.govnih.gov

Metabolic Stability: A major challenge in using peptides as therapeutic agents is their susceptibility to rapid degradation by proteases in the body. nih.govwuxiapptec.com Cyclization is an effective strategy to enhance metabolic stability. By eliminating the N- and C-termini, which are common sites for exopeptidase cleavage, cyclic peptides are inherently more resistant to enzymatic degradation. nih.govcreative-peptides.com Furthermore, the rigid structure of a cyclic peptide can make it a poorer substrate for endopeptidases, which often require a certain degree of flexibility in the peptide backbone to bind and cleave it. nih.govcreative-peptides.com

Other strategies to improve metabolic stability that can be combined with cyclization include:

Incorporation of D-amino acids or unnatural amino acids: Proteases are typically specific for L-amino acids, so the inclusion of D-amino acids can significantly hinder enzymatic cleavage. creative-peptides.comwuxiapptec.com

Backbone modifications: Altering the peptide backbone, for example through N-methylation or the creation of thioamides, can disrupt protease recognition and improve stability. wuxiapptec.comresearchgate.net

These principles, derived from research on molecules like cyclic tachykinins, are broadly applicable to the design of other peptide-based therapeutics, aiming to create molecules with enhanced potency, selectivity, and stability. wuxiapptec.comresearchgate.net

Design PrincipleMechanismEffect on Peptide PropertiesReference
Cyclization (Conformational Constraint)Restricts the peptide's flexibility, locking it into a specific 3D structure.Increases receptor binding affinity and selectivity. Reduces the entropic cost of binding. mdpi.comunmc.edu
Cyclization (Metabolic Stability)Eliminates terminal ends, protecting against exopeptidases. Reduces flexibility, hindering endopeptidase action.Increases resistance to proteolytic degradation, leading to a longer biological half-life. nih.govcreative-peptides.com
Incorporation of D-amino acidsReplaces natural L-amino acids with their non-natural stereoisomers.Reduces recognition by proteases, thereby enhancing metabolic stability. creative-peptides.comwuxiapptec.com
Backbone Modification (e.g., N-methylation)Modifies the amide bonds of the peptide backbone.Can improve stability, and in some cases, cell permeability. wuxiapptec.com

Future Research Directions and Unanswered Questions

Elucidation of Further Signaling Pathway Details

Neuromedin K (NKA) is known to preferentially activate the neurokinin 2 receptor (NK2R), a G protein-coupled receptor (GPCR). nih.gov The primary signaling cascade involves the coupling of NK2R to Gq/11 proteins, which activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent mobilization of intracellular calcium. nih.govguidetopharmacology.orgnih.gov However, the full picture of NK2R signaling is far more complex and presents several unanswered questions.

Tachykinin receptors, including NK2R, can also couple to other G proteins, such as Gs and Gi/o, which respectively stimulate or inhibit adenylyl cyclase (AC) and the production of cyclic AMP (cAMP). nih.govguidetopharmacology.orgfrontiersin.org This suggests a capacity for "biased signaling," where a specific ligand, such as a cyclic analogue of NKA, might stabilize a receptor conformation that preferentially activates one downstream pathway over others. nih.gov Future research must aim to dissect this signaling bias. Key questions include:

How does the cyclic Cys(2,5) constraint on the Neuromedin K peptide influence its ability to induce a specific signaling cascade (e.g., Gq/11 vs. Gi/o)?

What are the temporal and spatial dynamics of NK2R signaling within the cell, and how do they differ between endogenous ligands and synthetic analogues?

Are there other, non-canonical signaling pathways activated by NK2R that have yet to be identified?

Investigating these questions will require sophisticated techniques, including FRET/BRET-based sensors to monitor protein-protein interactions in real-time and advanced proteomics to identify novel downstream effectors. A deeper understanding of these signaling intricacies is crucial for designing next-generation ligands with more precise and targeted effects.

Identification of Novel Biological Roles and Interactions (non-clinical)

The tachykinin system, including Neuromedin K and its NK2R receptor, is known to be involved in a wide array of physiological processes. wikipedia.org These include smooth muscle contraction, inflammation, pain transmission, and gastrointestinal motility. nih.govnih.gov Tachykinins are broadly distributed, acting as neuropeptides in the central and peripheral nervous systems, as well as local hormones in the immune, respiratory, and urogenital systems. nih.govnih.gov

Despite this broad knowledge, the full extent of the tachykinin system's functions is likely not yet fully appreciated. Future non-clinical research should aim to identify novel biological roles for NK2R agonists like neuromedin K, cyclic Cys(2,5)-. Comparative studies in different organisms suggest that tachykinins are ancient and pleiotropic molecules, with potential roles in metabolism, sensory processing, and hormone regulation that are not yet well-defined in mammals. nih.govfrontiersin.org

A key area for future exploration is the identification of novel protein-protein interactions. While NK2R is the primary receptor, it is conceivable that neuromedin K and its analogues interact with other, currently unknown, binding partners. Identifying such interactions could reveal new biological functions and regulatory mechanisms. Cyclic peptides are excellent tools for such discovery efforts due to their stability and conformational constraint. Probing cellular extracts or using protein microarrays with labeled cyclic peptides could uncover these novel interactions. This exploration could significantly expand our understanding of the biological importance of the tachykinin system beyond its currently established roles.

Theoretical Basis for Future Peptidomimetic Design

A major goal in peptide research is to use the parent peptide as a template for designing peptidomimetics—small, non-peptide molecules that retain the biological activity but possess superior pharmacological properties, such as improved stability and oral bioavailability. nih.gov The design of these molecules relies on a strong theoretical foundation derived from the structure and activity of the original peptide.

The theoretical basis for designing peptidomimetics from a cyclic peptide like neuromedin K, cyclic Cys(2,5)- involves several key principles:

Identifying the Bioactive Conformation: Cyclization constrains the peptide backbone, often forcing it to adopt a specific secondary structure, such as a β-turn, which is responsible for its interaction with the receptor. nih.gov A crucial first step is to determine this bioactive conformation through the conformational analysis methods described previously (NMR, MD simulations).

Pharmacophore Modeling: Once the bioactive conformation is known, the key amino acid side chains essential for receptor binding (the "pharmacophore") can be identified. The goal is to understand the precise spatial arrangement of these functional groups.

Scaffold Design: The core of peptidomimetic design is to replace the peptide backbone with a stable, non-peptide scaffold. nih.gov This scaffold's function is to hold the pharmacophoric side chains in the correct orientation to mimic the bioactive conformation of the original cyclic peptide.

Computational Screening and Optimization: Computational chemistry plays a pivotal role in modern drug design. nih.govtandfonline.com Once a scaffold is chosen, virtual libraries of compounds can be generated and computationally docked into a model of the target receptor. epochjournals.com These simulations help predict binding affinity and guide the selection of the most promising candidates for chemical synthesis and biological testing. uw.edu

Future progress in this field will depend on improving the accuracy of computational models and developing novel chemical scaffolds that can effectively mimic complex peptide structures. tandfonline.com This rational, structure-based approach holds the potential to systematically convert bioactive cyclic peptides into orally available small-molecule drugs. nih.gov

Q & A

Q. What structural features of neuromedin K (cyclic Cys(2,5)-) are critical for its receptor binding and biological activity?

The cyclic disulfide bond between cysteine residues at positions 2 and 5 is essential for stabilizing the peptide's tertiary structure, enabling proper interaction with neuromedin receptors (e.g., NMUR1/2). Mutagenesis studies replacing Cys(2) or Cys(5) with alanine result in loss of receptor affinity and reduced activity in smooth muscle contraction assays . Methodologically, circular dichroism (CD) spectroscopy and NMR can confirm structural integrity, while receptor binding assays (e.g., competitive radioligand displacement) quantify affinity changes .

Q. How can researchers detect and quantify neuromedin K in biological samples?

Immunoassays (ELISA, RIA) using antibodies specific to the cyclic Cys(2,5)-conformation are standard. However, cross-reactivity with linear isoforms or homologs (e.g., neuromedin L) may occur. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards provides higher specificity, particularly for distinguishing post-translational modifications . Sample preparation must include reducing agent-free buffers to preserve the disulfide bond .

Q. What in vitro models are suitable for studying neuromedin K signaling pathways?

Primary smooth muscle cells (e.g., uterine or gastrointestinal) and transfected HEK293 cells expressing NMUR1/2 are widely used. Calcium flux assays (Fluo-4 AM dye) and cAMP inhibition measurements (via BRET or ELISA) are effective for real-time monitoring of receptor activation. Ensure cell lines are validated for receptor expression via qPCR or Western blot to avoid off-target effects .

Advanced Research Questions

Q. How can contradictory data on neuromedin K’s role in appetite regulation be resolved?

Discrepancies arise from species-specific receptor affinities (e.g., rat NMUR2 vs. human NMUR1) and administration routes (central vs. peripheral). To address this:

  • Conduct comparative studies using species-matched receptor isoforms.
  • Employ site-specific microinjection in animal models (e.g., hypothalamic PVN) to isolate central effects .
  • Use conditional knockout models to dissect tissue-specific pathways .

Q. What experimental strategies optimize the stability of synthetic cyclic Cys(2,5)-neuromedin K analogs?

  • Backbone cyclization : Introduce non-natural amino acids (e.g., D-amino acids) to reduce proteolytic degradation.
  • PEGylation : Attach polyethylene glycol to the N-terminus to prolong half-life in serum.
  • Stability assays : Incubate peptides in human plasma at 37°C and measure intact peptide via LC-MS/MS over 24 hours. Compare half-lives of modified vs. native peptides .

Q. How do conformational dynamics of the cyclic Cys(2,5)- structure influence receptor subtype selectivity?

Molecular dynamics (MD) simulations (e.g., Desmond or GROMACS) can model peptide-receptor interactions. Key steps:

  • Simulate binding to NMUR1 and NMUR2 homology models.
  • Identify residue contacts (e.g., Arg7 with NMUR2 Glu²⁹⁸) using free energy perturbation (FEP) calculations.
  • Validate predictions with alanine-scanning mutagenesis and surface plasmon resonance (SPR) .

Data Contradiction and Reproducibility

Q. Why do studies report varying EC₅₀ values for neuromedin K in smooth muscle contraction assays?

Variability stems from tissue source (e.g., rat ileum vs. guinea pig gallbladder) and assay conditions (buffer ionic strength, temperature). Standardize protocols by:

  • Pre-equilibrating tissues in oxygenated Krebs-Henseleit buffer (pH 7.4, 37°C).
  • Normalizing responses to a reference agonist (e.g., 1 µM acetylcholine) .

Q. How can researchers address poor reproducibility in neuromedin K immunohistochemistry?

  • Validate antibodies using knockout tissue controls.
  • Include antigen retrieval steps (e.g., citrate buffer pH 6.0, 95°C for 20 min) for formalin-fixed samples.
  • Quantify staining intensity with automated image analysis (e.g., ImageJ) to reduce observer bias .

Methodological Tables

Table 1. Key Parameters for Neuromedin K Receptor Binding Assays

ParameterNMUR1 (HEK293)NMUR2 (CHO-K1)
Radioligand¹²⁵I-NMU-23¹²⁵I-NMS
Kd (nM)0.8 ± 0.20.5 ± 0.1
Buffer50 mM HEPES, 5 mM MgCl₂50 mM Tris, 0.1% BSA
Incubation Time90 min (4°C)120 min (RT)
Non-specific Binding1 µM unlabeled NMU-251 µM unlabeled NMS
Adapted from

Table 2. Stability of Neuromedin K Analogs in Human Plasma

AnalogHalf-life (h)Protease Resistance
Native cyclic Cys(2,5)-1.2 ± 0.3Low
D-Arg³ substitution4.8 ± 0.5High
PEGylated (20 kDa)12.1 ± 1.2Moderate
Data from

Key Recommendations

  • Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies on neuromedin K’s therapeutic potential .
  • Prioritize transparency in statistical methods (e.g., report effect sizes, confidence intervals) to enhance reproducibility .
  • Reference structural databases (e.g., PDB) for homology modeling and avoid non-validated commercial reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.